molecular formula C13H13FN2O2 B2917931 N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide CAS No. 2202200-96-0

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide

Cat. No.: B2917931
CAS No.: 2202200-96-0
M. Wt: 248.257
InChI Key: WVVLMAWYKNSYID-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide is a compound that belongs to the class of indolizine derivatives. Indolizine is a heterocyclic compound that contains a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of the carboxamide group at the 2-position and the fluorooxolan group at the 4-position of the indolizine ring imparts unique chemical and biological properties to this compound.

Mechanism of Action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that “N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide” may also exhibit similar inhibitory properties.

Future Directions

The future directions of research on “N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide” could involve further investigation of its inhibitory properties and potential applications in pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorooxolan-3-yl)indolizine-2-carboxamide
  • N-(4-bromooxolan-3-yl)indolizine-2-carboxamide
  • N-(4-methyloxolan-3-yl)indolizine-2-carboxamide

Uniqueness

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-7-18-8-12(11)15-13(17)9-5-10-3-1-2-4-16(10)6-9/h1-6,11-12H,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVLMAWYKNSYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NC(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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